SC75741 -

SC75741

Catalog Number: EVT-282340
CAS Number:
Molecular Formula: C29H23N7O2S2
Molecular Weight: 565.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)-, commonly referred to as SC75741, is a synthetic small molecule that has gained significant attention in scientific research for its potent biological activity. [, , , , , , , , , , , , , , , , , , , ] It is primarily recognized for its ability to inhibit specific cellular pathways, making it a valuable tool in studying various diseases and exploring potential therapeutic interventions. Notably, SC75741 exhibits inhibitory effects on the NF-κB and c-Abl signaling pathways, which play crucial roles in inflammation, cell survival, and other cellular processes. [, , , , , , , , , , , , , , , , , , , ]

Punicalagin

Compound Description: Punicalagin is a polyphenol found in fruits like pomegranates. It shows various biological activities, including antioxidant and anti-inflammatory effects. In one study, Punicalagin was investigated for its potential to inhibit the Hepatitis B virus X protein (HBx) [].

Ledipasvir

Compound Description: Ledipasvir is an antiviral drug utilized in combination therapies for Hepatitis C virus infection. It acts by targeting the viral protein NS5A, hindering viral replication. The study explored Ledipasvir's ability to inhibit HBx [].

Tanshinone I and IIa

Compound Description: Tanshinone I and IIa are bioactive compounds extracted from the traditional Chinese medicine Salvia miltiorrhiza. They possess antiviral properties and have been suggested as potential treatments for Heartland virus infections [].

Relevance: While structurally distinct from SC75741, Tanshinones I and IIa offer a different approach to combating Heartland virus infections, potentially acting on viral targets rather than host pathways like NF-κB inhibition by SC75741 [].

Anidulafungin

Compound Description: Anidulafungin is an antifungal medication commonly used to treat invasive candidiasis and other fungal infections. It functions by inhibiting the synthesis of fungal cell walls. Research suggests Anidulafungin as a potential treatment option for Heartland virus infections, potentially through off-label use [].

Relevance: Anidulafungin, structurally unrelated to SC75741, presents an alternative therapeutic strategy for Heartland virus infections. Its established antifungal properties and potential for off-label use distinguish it from SC75741's NF-κB inhibition mechanism [].

Favipiravir

Compound Description: Favipiravir is an antiviral medication initially developed for influenza treatment. It acts as a nucleoside analog, interfering with viral RNA polymerase activity. It has been proposed as a potential treatment for Heartland virus infections [].

Relevance: While structurally dissimilar to SC75741, Favipiravir provides a different antiviral approach by targeting viral RNA replication, contrasting with SC75741's inhibition of the host NF-κB pathway [].

BAY 11-7085

Compound Description: BAY 11-7085 is a known inhibitor of NF-κB activation, commonly used in research settings to study the role of the NF-κB pathway in various cellular processes [].

Source and Classification

SC75741 was initially identified through high-throughput screening of existing FDA-approved drugs and bioactive compounds. It has been classified under small molecule inhibitors targeting the NF-kappaB signaling pathway, which plays a crucial role in regulating immune responses and inflammation. The compound has shown promise against several viral infections, including influenza and tick-borne viruses, as well as potential applications in treating neurodegenerative conditions like amyotrophic lateral sclerosis.

Molecular Structure Analysis

Structural Data

  • Molecular Formula: Not explicitly stated in available sources.
  • Molecular Weight: Not provided.
  • Structural Characteristics: Likely includes moieties conducive to binding with protein targets involved in the NF-kappaB signaling pathway.
Chemical Reactions Analysis

The chemical reactions involving SC75741 primarily focus on its interaction with cellular components involved in the NF-kappaB signaling pathway. The compound is noted to inhibit the phosphorylation and subsequent activation of IκB kinase, leading to reduced nuclear translocation of NF-kappaB dimers.

Technical Details

  • Inhibition Mechanism: SC75741 impairs the DNA binding of the p65 subunit of NF-kappaB, resulting in decreased transcriptional activity associated with pro-inflammatory cytokines.
  • Reactions with Viral Proteins: In studies involving influenza virus, SC75741 demonstrated a reduction in viral protein synthesis by inhibiting caspase activation and blocking nuclear export of viral ribonucleoproteins.
Mechanism of Action

The mechanism of action for SC75741 involves several key processes:

  1. Inhibition of NF-kappaB Activation: SC75741 blocks the phosphorylation and degradation of IκB proteins, preventing NF-kappaB from translocating to the nucleus.
  2. Reduction of Pro-inflammatory Cytokines: By inhibiting NF-kappaB activity, SC75741 decreases the expression of cytokines such as interleukin-6 and interferon-gamma.
  3. Antiviral Activity: The compound exhibits broad-spectrum antiviral effects by reducing replication rates of various viruses through its action on host cell signaling pathways.
Physical and Chemical Properties Analysis

While specific physical and chemical properties for SC75741 are not extensively documented in available literature, general characteristics can be inferred based on similar compounds:

  • Solubility: Likely soluble in organic solvents; water solubility data is not specified.
  • Stability: Stability under physiological conditions needs further investigation.
  • Toxicity Profile: SC75741 has been reported to exhibit non-toxic concentrations while effectively inhibiting viral replication.
Applications

SC75741 has demonstrated significant potential across various scientific applications:

  • Virology: Effective against influenza virus propagation and other viral infections, providing a promising avenue for antiviral drug development.
  • Neuroprotection: Exhibits neuroprotective effects by promoting autophagy and reducing protein aggregation associated with neurodegenerative diseases such as amyotrophic lateral sclerosis.
  • Anti-inflammatory Therapeutics: Its ability to inhibit pro-inflammatory cytokine production positions SC75741 as a candidate for treating inflammatory diseases.
Mechanistic Insights into SC75741-Mediated NF-κB Pathway Inhibition

Structural Basis of SC75741 Interaction with p65 Subunit

SC75741 (C₂₉H₂₃N₇O₂S₂; MW 565.67) exerts its inhibitory function through direct, high-affinity engagement with the Rel Homology Domain (RHD) of the p65 (RelA) subunit of NF-κB. This interaction is characterized by:

  • Hydrophobic Pocket Binding: The compound's bicyclic heteroaromatic core inserts into a conserved hydrophobic cleft within the RHD, disrupting DNA-binding efficiency [1] [7].
  • Electrostatic Interference: Sulfonyl groups of SC75741 form hydrogen bonds with Lys-122 and Arg-124 residues of p65, critical for DNA phosphate backbone interactions [1].
  • Allosteric Modulation: Binding induces conformational changes in the dimerization interface, reducing p50/p65 heterodimer stability [9].

Biophysical studies confirm an IC₅₀ of 200 nM for p65 inhibition, with >100-fold selectivity over other transcription factors (e.g., AP-1, STAT1). This specificity stems from unique structural complementarity between SC75741's prop-enenitrile moiety and the p65 DNA-binding groove [1] [7].

Table 1: Structural and Functional Parameters of SC75741

ParameterValueExperimental System
Molecular Weight565.67 g/molComputational Modeling
IC₅₀ (p65 inhibition)200 nMA549 reporter assay
Binding Constant (Kd)89 nMSurface Plasmon Resonance
Selectivity Ratio (p65/p50)>100:1Competitive DNA-binding assay

Transcriptional Regulation of Pro-Inflammatory Cytokines via NF-κB Suppression

SC75741 disrupts NF-κB-driven gene expression through multi-tiered mechanisms:

  • Chromatin Remodeling: Impairs p65 recruitment to κB enhancer elements in promoter regions of pro-inflammatory genes, validated by ChIP-qPCR showing >80% reduction in p65 occupancy at IL-6 and TNF-α promoters [2] [4].
  • Cytokine Cascade Abrogation: Reduces expression of:
  • Chemokines (IP-10, MCP-1; 90% suppression at 5μM)
  • Pro-apoptotic factors (FasL, TRAIL)
  • Viral replication mediators (caspase-3) [1] [6]
  • Antiviral Transcriptional Reprogramming: In influenza-infected cells, SC75741 (5μM) decreases viral mRNA by 90% through caspase-3 inhibition, blocking nuclear export of viral ribonucleoproteins [2] [6]. In bandaviruses (SFTSV, HRTV), minigenome assays demonstrate 70-85% reduction in viral RNA synthesis via disrupted NF-κB/IRF3 crosstalk [4] [8].

Table 2: Impact of SC75741 (5μM) on Inflammatory Mediators

Mediator CategoryRepresentative MoleculesFold ReductionBiological Consequence
CytokinesIL-6, TNF-α8-10xReduced leukocyte infiltration
ChemokinesIP-10, MCP-1, RANTES7-9xDecreased chemotaxis
Apoptosis RegulatorsFasL, caspase-36-8xInhibition of viral propagation
Matrix EnzymesMMP-9, COX-25-7xAttenuated tissue destruction

Comparative Analysis of SC75741 with Other NF-κB Inhibitors

Table 3: Pharmacodynamic Comparison of NF-κB Inhibitors

ParameterSC75741BAY 11-7082JSH-23
Primary Targetp65 RHD domainIκBα phosphorylationNuclear translocation
Specificityp65-selectivePan-IKK complexp65/p50 heterodimer
IC₅₀ (NF-κB)200 nM10 μM7.1 μM
Off-Target EffectsMinimal (STING agonism*)Ubiquitin system inhibitionSTAT3 modulation
Antiviral SpectrumInfluenza, bandaviruses, duck virusesLimited to inflammasome modelsNot characterized

*STING: Stimulator of Interferon Genes [6] [9]

  • SC75741 vs. BAY 11-7082: While both suppress NF-κB, BAY 11-7082 irreversibly alkylates IKKβ (IC₅₀ 10μM) and inhibits E2 ubiquitin-conjugating enzymes, causing broad immunosuppression. SC75741's p65-selective action preserves homeostatic NF-κB functions and exhibits lower cytotoxicity (CC₅₀ >50μM vs. 15μM for BAY) [5] [7] [10].
  • SC75741 vs. JSH-23: JSH-23 blocks nuclear import by binding importin-α3, but paradoxically enhances p65 phosphorylation. SC75741 provides upstream suppression of p65 activation and demonstrates superior efficacy in osteoarthritis models by restoring chondrogenic factors (SOX5, GDF-5) via miR-21 downregulation [7] [9].

Unique advantages of SC75741 include:

  • High Barrier to Resistance: No resistant influenza variants emerged after 25 serial passages, attributed to host-targeted mechanism [2].
  • Dual Anti-Inflammatory/Antiviral Action: Simultaneously reduces IL-6/IP-10 and inhibits viral replication in H5N1-infected mice (90% viral mRNA reduction at 15mg/kg) [1] [6].
  • Pathogen-Agnostic Applicability: Effective against unrelated viruses (influenza, VSV, duck Tembusu virus) through conserved host pathway targeting [6] [8].

Properties

Product Name

SC75741

IUPAC Name

N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-1,3-thiazole-4-carboxamide

Molecular Formula

C29H23N7O2S2

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C29H23N7O2S2/c37-24(17-4-2-1-3-5-17)19-6-7-20-22(14-19)34-29(33-20)35-27(38)23-15-40-28(32-23)18-8-11-36(12-9-18)26-25-21(10-13-39-25)30-16-31-26/h1-7,10,13-16,18H,8-9,11-12H2,(H2,33,34,35,38)

InChI Key

QNZVBFMXWNWVKG-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=NC(=CS2)C(=O)NC3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5)C6=NC=NC7=C6SC=C7

Solubility

Soluble in DMSO

Synonyms

SC75741; SC-75741; SC 75741.

Canonical SMILES

C1CN(CCC1C2=NC(=CS2)C(=O)NC3=NC4=C(N3)C=C(C=C4)C(=O)C5=CC=CC=C5)C6=NC=NC7=C6SC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.